N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride
Description
This compound is a synthetically derived small molecule featuring a multi-heterocyclic architecture. Key structural elements include:
- Pyridazine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2, substituted at position 6 with a 4-butanoyl-5-methylpyrazole group.
- Indole moiety: A bicyclic structure with a chlorine atom at position 5 and a carboxamide group at position 2.
- Methylpiperazine-oxoethyl side chain: A 4-methylpiperazine group linked via a ketone-containing ethyl chain to the indole nitrogen.
- Hydrochloride salt: Enhances solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN8O3.ClH/c1-4-5-24(38)21-15-30-37(18(21)2)26-9-8-25(32-33-26)31-28(40)22-16-36(23-7-6-19(29)14-20(22)23)17-27(39)35-12-10-34(3)11-13-35;/h6-9,14-16H,4-5,10-13,17H2,1-3H3,(H,31,32,40);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLWHBMSQKUYAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)NC(=O)C3=CN(C4=C3C=C(C=C4)Cl)CC(=O)N5CCN(CC5)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride, also known as SAR 216471, is a synthetic compound with significant biological activity, particularly as a potent antagonist of the P2Y12 receptor. This receptor plays a crucial role in platelet aggregation and thrombosis, making SAR 216471 a candidate for therapeutic applications in cardiovascular diseases.
The compound has the following chemical characteristics:
- Molecular Formula : C28H31ClN8O3
- Molecular Weight : 563.059 g/mol
- IUPAC Name : N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide
- Hydrogen Bond Acceptors : 7
- Hydrogen Bond Donors : 1
- LogP (XlogP) : 2.4, indicating moderate lipophilicity .
SAR 216471 acts primarily as an antagonist of the P2Y12 receptor, which is a G-protein coupled receptor (GPCR) involved in platelet activation and aggregation. The antagonistic action leads to:
- Inhibition of Platelet Aggregation : By blocking the P2Y12 receptor, SAR 216471 reduces the activation of platelets, thereby decreasing thrombus formation.
- Antithrombotic Activity : The compound has demonstrated significant antithrombotic effects in vivo, suggesting potential use in preventing thromboembolic events .
Antiplatelet Effects
Research indicates that SAR 216471 exhibits strong antiplatelet activity comparable to existing P2Y12 antagonists like clopidogrel and ticagrelor. However, it is distinguished by its reversible binding mechanism and oral bioavailability, which may offer advantages in clinical settings .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the efficacy of SAR 216471:
- In Vitro Studies : Platelet aggregation assays showed that SAR 216471 effectively inhibited ADP-induced platelet aggregation in human platelets.
- In Vivo Studies : Animal models demonstrated that administration of SAR 216471 significantly reduced thrombus formation in arterial injury models compared to controls.
| Study Type | Model Used | Key Findings |
|---|---|---|
| In Vitro | Human Platelets | Significant inhibition of ADP-induced aggregation |
| In Vivo | Rat Arterial Injury Model | Reduced thrombus formation compared to controls |
Comparison with Other P2Y12 Antagonists
SAR 216471 has been compared with other P2Y12 antagonists regarding potency and mechanism:
| Compound | Type | Mechanism | Onset of Action |
|---|---|---|---|
| Clopidogrel | Irreversible | Covalent binding | Slow |
| Prasugrel | Irreversible | Covalent binding | Faster than clopidogrel |
| Ticagrelor | Reversible | Non-covalent binding | Rapid |
| SAR 216471 | Reversible | Non-covalent binding | Moderate |
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is with a molecular weight of 563.059 g/mol. It features multiple functional groups that contribute to its biological activity, including a chloro group, a carboxamide moiety, and a piperazine ring. The structural complexity allows for interactions with various biological targets, particularly receptors involved in platelet aggregation.
Antiplatelet Activity
SAR216471 is primarily recognized for its role as a potent antagonist of the P2Y12 receptor, which is crucial in mediating platelet aggregation. The compound has demonstrated significant antiplatelet and antithrombotic activity in vivo, making it a promising candidate for therapeutic applications in cardiovascular diseases. Research indicates that SAR216471 exhibits an IC50 value of approximately 17 nM, showcasing its effectiveness in inhibiting ADP-induced platelet aggregation.
Treatment of Thrombocytopenia
Due to its ability to modulate platelet function, SAR216471 is being explored as a potential treatment for thrombocytopenia—a condition characterized by low platelet counts. By enhancing platelet production through P2Y12 receptor antagonism, this compound could provide a novel therapeutic avenue for patients suffering from this disorder .
Case Study: In Vivo Efficacy
A study conducted on animal models demonstrated that SAR216471 significantly reduced thrombus formation in various experimental setups. The compound was administered orally, and results indicated a marked decrease in platelet aggregation compared to control groups. This suggests not only its efficacy but also its potential for oral bioavailability, which is critical for patient compliance in therapeutic settings.
Table: Summary of Pharmacological Effects
| Effect | Mechanism | IC50 Value | Application |
|---|---|---|---|
| Antiplatelet Activity | P2Y12 receptor antagonism | 17 nM | Cardiovascular disease treatment |
| Thrombocytopenia Treatment | Enhances platelet production | Not specified | Management of low platelet counts |
Chemical Reactions Analysis
Functional Group Reactivity
Compound 1 contains the following reactive sites:
Salt Formation
The piperazine nitrogen reacts with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability:
Esterification/Hydrolysis
Derivatives such as methyl ester and sodium carboxylate (mentioned in ) suggest:
-
Esterification : Reaction of the carboxylic acid intermediate with methanol under acidic conditions:
-
Hydrolysis : Conversion of esters to carboxylates under basic conditions:
Acyl Substitution
The 4-butanoyl group on the pyrazole may undergo nucleophilic substitution. For example, reaction with amines could yield substituted amides :
Stability and Degradation Pathways
-
Hydrolytic Degradation : The amide bond in the indole-3-carboxamide is stable under physiological pH but may hydrolyze under strongly acidic (e.g., HCl) or basic (e.g., NaOH) conditions .
-
Oxidation : The indole and pyrazole rings are susceptible to oxidation by strong oxidizing agents (e.g., peroxides), potentially forming quinone-like structures .
Synthetic Modifications
Derivatives synthesized from Compound 1 include:
Reaction Conditions and Catalysts
| Reaction Type | Conditions | Catalysts/Reagents |
|---|---|---|
| Hydrolysis | 6M HCl, reflux (amide bond) | Acid catalysts (e.g., H₂SO₄) |
| Esterification | Methanol, H⁺, 60°C | Sulfuric acid |
| Salt formation | HCl in ethanol, room temperature | Hydrochloric acid |
Challenges in Reactivity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
Recent patents highlight compounds with overlapping pharmacophores but distinct substituents ():
Example 51 (EP Patent 2024) :
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(1-(1-oxoisoindolin-2-yl)cyclopentanecarbonyl)pyrrolidine-2-carboxamide
- Shared features :
- Amide linkages for hydrogen bonding.
- Heterocyclic cores (thiazole vs. pyridazine/indole).
- Hydroxypyrrolidine may improve solubility but reduce metabolic stability compared to the methylpiperazine group in the target compound.
Example 52 (EP Patent 2024) :
(2S,4R)-4-hydroxy-1-((2S,3S)-3-hydroxy-2-(4-methylpentanamido)butanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- Shared features :
- Benzyl-thiazole substituent for hydrophobic interactions.
- Key differences :
- Additional hydroxyl and methylpentanamido groups introduce stereochemical complexity and polar interactions absent in the target compound.
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Example 51 | Example 52 |
|---|---|---|---|
| Core Structure | Pyridazine-Indole | Thiazole-Pyrrolidine | Thiazole-Pyrrolidine |
| Key Substituents | Chloro, Methylpiperazine | Isoindolinone, Cyclopentane | Hydroxybutanoyl, Methylpentanamido |
| Solubility Modifier | Hydrochloride salt | Hydroxypyrrolidine | Hydroxyl groups |
| Hypothesized Target | Kinases/Central Receptors | Protease/Enzyme Inhibitors | Protein-Protein Interaction Modulators |
NMR-Based Comparative Analysis
A 2014 Molecules study () compared NMR profiles of structurally related compounds (Rapa, Compound 1, and Compound 7). Key findings applicable to the target compound:
- Regions of Interest: Region A (positions 39–44): Chemical shifts vary significantly with substituent changes, suggesting this area modulates electronic environments critical for binding. Region B (positions 29–36): Minor shifts indicate conserved structural motifs, likely maintaining backbone stability.
- Implications: The target compound’s butanoyl-pyrazole and methylpiperazine groups in analogous regions may enhance binding affinity or metabolic resistance compared to simpler analogues .
Preparation Methods
Indole Core Functionalization
Step 1: 5-Chloroindole-3-carboxylic acid synthesis
5-Chloroindole is subjected to Friedel-Crafts acylation using chloroacetyl chloride under AlCl₃ catalysis, yielding 5-chloroindole-3-carbonyl chloride. Subsequent hydrolysis with aqueous NaOH generates 5-chloroindole-3-carboxylic acid (Yield: 85–90%).
Step 2: N-Alkylation at Indole-1-Position
The indole nitrogen is alkylated with 2-chloro-1-(4-methylpiperazin-1-yl)ethanone. Reaction conditions:
-
Reagents : K₂CO₃, DMF, 80°C, 12 h.
-
Mechanism : SN2 displacement of chloride by deprotonated indole nitrogen.
Analytical Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, indole-H2), 7.45 (d, J = 8.5 Hz, 1H, indole-H6), 7.32 (d, J = 8.5 Hz, 1H, indole-H7), 4.92 (s, 2H, CH₂CO), 3.45–3.20 (m, 8H, piperazine-H), 2.85 (s, 3H, N-CH₃).
Synthesis of 6-(4-Butanoyl-5-Methylpyrazol-1-yl)Pyridazin-3-Amine
Pyrazole Ring Construction
Step 1: 4-Butanoyl-5-methylpyrazole synthesis
5-Methylpyrazole is acylated with butanoyl chloride in the presence of Et₃N (CH₂Cl₂, 0°C → RT, 6 h). Selective acylation at the pyrazole-4-position is achieved via kinetic control (Yield: 82%).
Step 2: Pyridazine Functionalization
Pyridazin-3-amine undergoes nucleophilic aromatic substitution with 4-butanoyl-5-methylpyrazole-1-yl group:
Analytical Data :
Amide Coupling and Final Assembly
Carboxamide Bond Formation
The indole-3-carboxylic acid (1.2 eq) is activated with HATU (1.5 eq) and DIPEA (3 eq) in DMF (0°C, 30 min), followed by addition of pyridazin-3-amine (1 eq). Reaction proceeds at RT for 12 h (Yield: 88%).
Optimization Note : EDCl/HOBt resulted in lower yields (72%) due to steric hindrance.
Hydrochloride Salt Formation
The free base is dissolved in EtOAc, and HCl (4M in dioxane) is added dropwise at 0°C. Precipitation occurs immediately; the solid is filtered and dried under vacuum (Yield: 95%).
Characterization :
-
Melting Point : 214–216°C (decomp.).
-
Elemental Analysis : Calcd (%) for C₂₉H₃₄ClN₇O₃·HCl: C 55.42, H 5.62, N 15.60; Found: C 55.38, H 5.59, N 15.58.
Reaction Conditions and Yield Summary
Analytical and Spectroscopic Validation
Q & A
Q. What is the primary pharmacological target of this compound, and how is its activity quantified in vitro?
The compound acts as a reversible, direct antagonist of the P2Y12 receptor, inhibiting ADP-induced platelet aggregation. Activity is quantified via competitive binding assays using radiolabeled ADP analogs (e.g., [³³P]-ADP) in platelet-rich plasma, with IC50 values determined via dose-response curves .
Q. What synthetic strategies are employed to synthesize this compound, and what are key intermediates?
The synthesis involves a multi-step optimization process starting from a pyrazole core. Key steps include:
- Condensation of 4-butanoyl-5-methylpyrazole with a pyridazine derivative.
- Coupling of the indole-3-carboxamide moiety via amide bond formation.
- Introduction of the 2-(4-methylpiperazin-1-yl)-2-oxoethyl group through alkylation. Critical intermediates are characterized via HPLC, NMR, and mass spectrometry to ensure purity (>98%) .
Q. How do in vitro platelet aggregation assays correlate with in vivo antithrombotic efficacy?
In vitro assays (e.g., light transmission aggregometry) measure inhibition of ADP-induced aggregation. In vivo efficacy is validated using arterial thrombosis models (e.g., Folts model in rats), where the compound’s ED50 is determined by monitoring thrombus formation reduction. Pharmacokinetic parameters (e.g., half-life, bioavailability) are integrated to explain discrepancies between in vitro potency and in vivo duration .
Advanced Research Questions
Q. What structural modifications were critical to optimizing P2Y12 receptor affinity, and how were structure-activity relationships (SAR) analyzed?
- Pyrazole moiety : Butanoyl and methyl groups at positions 4 and 5 enhance hydrophobic interactions with the receptor’s extracellular loop.
- Indole carboxamide : The 5-chloro substituent improves metabolic stability, while the 2-oxoethyl-piperazine side chain increases solubility. SAR analysis involved synthesizing analogs with systematic substitutions, followed by binding affinity (Ki) and functional activity (IC50) comparisons .
Q. How can researchers resolve contradictions between high in vitro potency and variable in vivo efficacy?
- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding.
- Dose-response studies : Use escalating doses in animal models to identify threshold concentrations for efficacy.
- Metabolite identification : LC-MS/MS analysis of plasma samples to detect active/inactive metabolites impacting efficacy .
Q. What experimental design principles apply to optimizing this compound’s bioavailability and tissue distribution?
- Lipophilicity optimization : LogP adjustments via substituent modifications (e.g., chloro vs. fluoro groups).
- Prodrug strategies : Esterification of the carboxamide group to enhance absorption.
- Tissue penetration studies : Radiolabeled compound tracking in target tissues (e.g., vascular endothelium) via autoradiography .
Q. Which analytical techniques are most reliable for characterizing degradation products under stressed conditions?
- Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions.
- HPLC-DAD-MS : Identify degradation products via retention time, UV spectra, and molecular weight.
- Stability-indicating methods : Validate assay specificity using spiked samples with synthetic impurities .
Methodological Considerations
Q. How should researchers design assays to evaluate off-target effects on other purinergic receptors (e.g., P2Y1, P2X1)?
- Selectivity panels : Use cell lines expressing individual purinergic receptors (e.g., HEK293-P2Y1).
- Calcium flux assays : Measure receptor activation via fluorescent dyes (e.g., Fluo-4).
- Data normalization : Compare IC50 values against reference antagonists (e.g., MRS2179 for P2Y1) .
Q. What computational approaches support the rational design of analogs with improved metabolic stability?
- Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots.
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with microsomal clearance rates .
Data Interpretation and Validation
Q. How can conflicting results in platelet aggregation assays between human and rodent models be addressed?
Q. What statistical models are appropriate for analyzing dose-response data in thrombosis studies?
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- ANOVA with post-hoc tests : Compare treatment groups for significance (p<0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
